Methyl 6-(butylamino)-5-cyano-2-methylnicotinate
CAS No.: 306979-83-9
Cat. No.: VC4424647
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306979-83-9 |
---|---|
Molecular Formula | C13H17N3O2 |
Molecular Weight | 247.298 |
IUPAC Name | methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C13H17N3O2/c1-4-5-6-15-12-10(8-14)7-11(9(2)16-12)13(17)18-3/h7H,4-6H2,1-3H3,(H,15,16) |
Standard InChI Key | FTPOTAPUOQEDPC-UHFFFAOYSA-N |
SMILES | CCCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Introduction
Chemical Identity and Structural Characteristics
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate belongs to the pyridinecarboxylate family, characterized by a nicotinic acid backbone substituted with methyl, cyano, and butylamino groups. Its molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.29 g/mol . Key structural features include:
-
A pyridine ring substituted at positions 2 (methyl), 5 (cyano), and 6 (butylamino).
-
A methoxycarbonyl group at position 3.
The compound’s IUPAC name is methyl 6-(butylamino)-5-cyano-2-methylpyridine-3-carboxylate, and its SMILES notation is COC(=O)C1=C(NC2=CCCCC2)C(=O)C(=C(C1)C)N .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of methyl 6-(butylamino)-5-cyano-2-methylnicotinate involves multi-step reactions, as exemplified in patent EP3327019 . A generalized pathway includes:
-
Bromination and Alkylation:
-
Cyano Group Introduction:
-
Esterification:
Optimization and Yields
-
Yield: Reported yields for analogous compounds range from 59% to 75%, depending on reaction conditions .
-
Key Reagents: Sulfuric acid (catalyst), palladium acetate (for cyanation), and triethylamine (base) .
Physicochemical Properties
The compound exhibits moderate stability under refrigerated conditions, with degradation primarily via hydrolysis of the ester group .
Applications in Pharmaceutical Research
Biological Activity
Methyl 6-(butylamino)-5-cyano-2-methylnicotinate serves as a precursor in synthesizing bioactive molecules:
-
Enzyme Inhibitors: Structural analogs demonstrate activity against D-amino acid oxidase (DAAO), a target in neurodegenerative diseases .
-
Anticancer Agents: Derivatives with trifluoromethyl-oxadiazole moieties show promise in kinase inhibition .
Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume